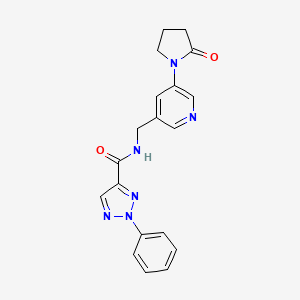

N-(3-ethoxyphenyl)-3-oxobutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-ethoxyphenyl)-3-oxobutanamide” is an organic compound . It is an example of an amide . Amides are very weak bases (weaker than water) .

Chemical Reactions Analysis

Amides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides with strong reducing agents . Mixing amides with dehydrating agents such as P2O5 or SOCl2 generates the corresponding nitrile .Physical And Chemical Properties Analysis

“this compound” is water soluble . It is probably combustible . When heated to decomposition, this compound emits toxic fumes .科学的研究の応用

Catalysis and Synthetic Applications

One significant area of application for compounds like N-(3-ethoxyphenyl)-3-oxobutanamide is in catalysis, particularly in conjugate addition reactions. For example, rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides have been reported to achieve high regio- and enantioselectivity, as well as moderate to excellent yields. Such processes are crucial for the development of new synthetic pathways, allowing for the efficient creation of complex molecules (Zigterman et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of similar compounds, such as 4-hydroxycoumarin derivatives, suggests that this compound could potentially exhibit antioxidant activity. This application is relevant in pharmaceutical and nutraceutical fields, where antioxidants play a critical role in protecting against oxidative stress and related diseases (Stanchev et al., 2009).

Environmental Studies

Compounds like this compound might also find applications in environmental studies, particularly in the investigation of endocrine-disrupting chemicals. For instance, research on the genotoxicity of nonylphenol, a compound with some structural resemblance, can inform environmental risk assessments and the development of methods to mitigate pollution from similar compounds (Frassinetti et al., 2011).

Material Science

In the field of material science, compounds like this compound could be explored for their potential as corrosion inhibitors, given the investigation of similar compounds in this context. For example, studies on the inhibitive properties of specific oxadiazoles for corrosion control suggest that structurally related compounds might also serve as effective corrosion inhibitors in various industrial applications (Rochdi et al., 2014).

Safety and Hazards

作用機序

Target of Action

N-(3-ethoxyphenyl)-3-oxobutanamide, also known as EPPTB, is a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as tyramine and β-phenylethylamine . It is expressed in various regions of the brain involved in dopaminergic, serotonergic, and glutamatergic transmission .

Mode of Action

As an antagonist, EPPTB binds to TAAR1 and inhibits its activation . This prevents the receptor from responding to its agonists, thereby modulating the monoaminergic system

Biochemical Pathways

The inhibition of TAAR1 by EPPTB impacts several biochemical pathways. TAAR1 plays a crucial role in modulating the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting TAAR1, EPPTB can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It has been noted that EPPTB has a poor pharmacokinetic profile, making it primarily useful for in vitro experiments . More research is needed to fully understand the ADME properties of EPPTB and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of EPPTB’s action largely depend on its inhibition of TAAR1. Given TAAR1’s role in modulating the monoaminergic system, EPPTB’s antagonistic action could potentially influence neurotransmission in the brain . .

生化学分析

Biochemical Properties

N-(3-ethoxyphenyl)-3-oxobutanamide has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor primarily expressed in several peripheral organs and cells . This interaction suggests that this compound may play a role in modulating monoaminergic and glutamatergic neurotransmission .

Cellular Effects

It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been identified as a potential antagonist of TAAR1, suggesting that it may exert its effects at the molecular level by modulating the activity of this receptor .

特性

IUPAC Name |

N-(3-ethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHHCNHNJYYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)

![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2995728.png)

![6-[(4-nitrobenzyl)thio]-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2995729.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2995734.png)

![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]cyclobutyl]piperidine-4-carboxamide](/img/structure/B2995735.png)

![2-chloro-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2995739.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2995745.png)